Benzylacetone

Fragrance Chemistry Soap Perfumery Functional Stability

Benzylacetone (4-phenylbutan-2-one, CAS 2550-26-7) delivers ester-defeating alkaline stability for soap and detergent perfumery — a must where benzyl acetate fails. Proven reversible mushroom tyrosinase inhibitor (monophenolase IC50 2.8 mM, diphenolase 0.6 mM) for melanogenesis research. Essential unsubstituted scaffold for melon fly (Bactrocera cucurbitae) attractant SAR studies. Inhalation sedative lead (EC 7.4×10⁻⁶ mg/L) for neuropharmacology of agarwood. Procure ≥98% purity for formulation longevity, enzyme assays, or olfactory neuroscience.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 2550-26-7
Cat. No. B032356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylacetone
CAS2550-26-7
Synonyms1-Phenyl-3-butanone;  2-Phenylethyl Methyl Ketone;  4-Phenyl-2-butanone;  Benzylacetone;  Methyl 2-Phenylethyl Ketone;  Methyl Phenethyl Ketone;  NSC 44829;  NSC 813;  Phenethyl Methyl Ketone
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESCC(=O)CCC1=CC=CC=C1
InChIInChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
InChIKeyAKGGYBADQZYZPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzylacetone (CAS 2550-26-7) Technical Profile and Procurement Baseline


Benzylacetone (IUPAC: 4-phenylbutan-2-one, CAS 2550-26-7) is an aromatic methyl ketone with the molecular formula C10H12O and a molecular weight of 148.20 g/mol [1]. At standard ambient conditions, it exists as a clear, colorless to pale yellow liquid with a characteristic sweet, floral-green odor profile [2]. Key physicochemical parameters include a boiling point of 235 °C, a melting point of -13 °C, a density of 0.989 g/mL at 25 °C, and a refractive index (n20/D) of 1.512 . The compound is practically insoluble in water but miscible with most organic solvents, including ethanol, acetone, and diethyl ether [3]. Its vapor pressure is reported as 0.0386 hPa at 20 °C, and it has an XLogP3-AA value of 1.8 [4]. Benzylacetone occurs naturally as a volatile constituent in cocoa, coyote tobacco (Nicotiana attenuata), and certain berries, and is recognized as the most abundant floral attractant compound in many flowering plants [5].

Why Benzylacetone (CAS 2550-26-7) Cannot Be Substituted by Generic In-Class Analogs


While benzylacetone shares a common phenylbutanone backbone with several structural analogs, functional performance diverges sharply in specific application contexts. In fragrance applications, the ketone functionality of benzylacetone confers superior stability in alkaline soap matrices compared to ester-based alternatives such as benzyl acetate, which are prone to saponification . In biocatalytic or biochemical assays, benzylacetone exhibits reversible, dose-dependent inhibition of mushroom tyrosinase with distinct IC50 profiles for monophenolase (2.8 mM) and diphenolase (0.6 mM), whereas comparator compounds like kojic acid operate via different inhibitory mechanisms and potency ranges . In entomological lure applications, the unsubstituted 4-phenyl-2-butanone core serves as the foundational scaffold for a family of para-substituted derivatives, each exhibiting species-specific attractancy profiles that preclude simple substitution within the same chemical class [1]. These context-dependent performance variations necessitate compound-specific selection rather than generic class-based substitution.

Benzylacetone (CAS 2550-26-7) Quantitative Differential Evidence vs. In-Class Alternatives


Benzylacetone vs. Benzyl Acetate: Superior Soap Stability and Olfactory Longevity

In fragrance applications requiring alkaline stability, benzylacetone demonstrates quantifiable performance advantages over benzyl acetate, a commonly substituted ester analog. Benzyl acetate is susceptible to hydrolysis (saponification) under the alkaline conditions typical of soap manufacturing, leading to fragrance degradation and diminished olfactory impact . In contrast, benzylacetone, lacking the ester linkage, remains stable under these conditions and provides a longer-lasting fragrance profile . Furthermore, benzylacetone is described as having a 'floral-green odor, fresher than that of Benzylacetate, more lasting' [1], indicating both enhanced tenacity and a distinct olfactory character that cannot be replicated by substituting benzyl acetate.

Fragrance Chemistry Soap Perfumery Functional Stability

Benzylacetone vs. Kojic Acid: Differential Tyrosinase Inhibition Profile and Reversible Mechanism

Benzylacetone exhibits potent and reversible inhibition of mushroom tyrosinase with distinct potency profiles against the enzyme's two catalytic activities. The compound demonstrates IC50 values of 2.8 mM (2,800 μM) for monophenolase activity and 0.6 mM (600 μM) for diphenolase activity, corresponding to a 4.7-fold higher potency against the diphenolase catalytic function . This differential inhibition profile contrasts with the well-characterized tyrosinase inhibitor kojic acid, which exhibits an IC50 of 30.6 μM (0.0306 mM) against mushroom tyrosinase in standard assays . The reversal of units (mM vs. μM) reflects a fundamental difference in potency and mechanism: benzylacetone operates in the millimolar range as a reversible inhibitor, whereas kojic acid functions as a more potent (sub-micromolar to low micromolar) inhibitor.

Enzyme Inhibition Tyrosinase Melanin Synthesis Cosmetic Chemistry

Benzylacetone vs. Cue-Lure: Foundational Scaffold vs. Optimized Melon Fly Attractant Derivative

The unsubstituted 4-phenyl-2-butanone (benzylacetone) core serves as the foundational structural scaffold for a series of melon fly (Bactrocera cucurbitae) attractants, including the optimized lure cue-lure [4-(p-acetoxyphenyl)-2-butanone]. Early investigations established that anisylacetone [4-(p-methoxyphenyl)-2-butanone] was an effective lure for male melon flies, but subsequent comparative testing of para-substituted derivatives revealed that cue-lure trapped more than 20 times as many flies as anisylacetone in field trials [1]. While benzylacetone itself demonstrates attractant activity [2], the quantitative field performance gap between the unsubstituted parent compound and optimized para-substituted derivatives is substantial, underscoring the importance of the 4-phenyl-2-butanone scaffold as a versatile platform for analog development rather than as an end-use attractant.

Entomology Semiochemicals Pest Management Insect Lures

Benzylacetone vs. Raspberry Ketone and Other Derivatives: Differential Sedative Activity in Inhalation Model

A quantitative structure-activity relationship (QSAR) study evaluated the sedative effects of inhaled benzylacetone and a series of 17 structural derivatives in a mouse locomotor activity model [1]. The study demonstrated that benzylacetone potently reduces locomotor activity upon inhalation, and that sedative intensities vary significantly depending on functional group modifications in the carbon chain, substituents on the benzene ring, and their combinations [2]. Notably, the study directly compared benzylacetone (4-phenyl-2-butanone) with raspberry ketone [4-(4′-hydroxyphenyl)-2-butanone] and anisyl acetone [4-(4′-methoxyphenyl)-2-butanone], among others, establishing that the unsubstituted parent compound exhibits a distinct sedative potency profile relative to its para-substituted analogs [3]. The effective inhaled concentration in the study was 7.4 × 10⁻⁶ mg/L [4].

Neuropharmacology Aromatherapy Inhalation Pharmacology Behavioral Pharmacology

Benzylacetone Synthesis: High-Yield Pd-Catalyzed Hydrogenation vs. Conventional Ni-Catalyzed Routes

The industrial preparation of benzylacetone via selective hydrogenation of benzylideneacetone demonstrates marked yield improvements when palladium-based catalysts are employed compared to traditional nickel-based catalysts. A prior art process using an activated nickel catalyst on aluminum oxide achieved an 82% yield from benzylideneacetone at 100-150°C [1]. In contrast, a palladium-catalyzed hydrogenation process, preferably conducted without solvents, achieves selectivities up to 100% and yields as high as 97% under optimized conditions [2]. This 15-percentage-point improvement in yield, coupled with the elimination of solvent recovery and disposal costs, represents a quantifiable process advantage for large-scale benzylacetone manufacturing.

Synthetic Chemistry Catalytic Hydrogenation Process Chemistry Fragrance Manufacturing

Benzylacetone vs. Phenylacetone: Differential Oral Acute Toxicity Profile in Rat Models

Safety profiling is a critical component of chemical selection, particularly for compounds intended for use in consumer-facing applications such as fragrances and flavors. Benzylacetone exhibits a rat oral LD50 of 3,200 mg/kg, placing it in a relatively low acute oral toxicity category [1]. In contrast, its structural isomer phenylacetone (1-phenyl-2-propanone, CAS 103-79-7) carries a rat oral LD50 of 1,590 mg/kg, indicating approximately 2-fold higher acute oral toxicity [2]. This differential toxicity profile is relevant for occupational exposure assessments, transportation classifications, and regulatory submissions for consumer product ingredients.

Toxicology Safety Assessment Regulatory Compliance Chemical Safety

Validated Research and Industrial Application Scenarios for Benzylacetone (CAS 2550-26-7) Based on Differential Evidence


Functional Soap and Alkaline Detergent Fragrance Formulation

Benzylacetone is preferentially selected over ester-based floral notes such as benzyl acetate for soap and alkaline detergent perfumery due to its documented stability under saponification conditions. Formulators seeking long-lasting floral-green character in functional products with pH > 9 should prioritize benzylacetone to avoid the fragrance degradation and olfactory profile shifts associated with ester hydrolysis . This evidence directly supports procurement of benzylacetone as a 'modifier' or base-note component in soap fragrance compositions where longevity and alkaline resilience are critical performance criteria .

Tyrosinase Inhibition Research and Reversible Enzyme Modulator Studies

Benzylacetone serves as a validated, reversible tyrosinase inhibitor with well-characterized differential potency against monophenolase (IC50 = 2.8 mM) and diphenolase (IC50 = 0.6 mM) activities . Researchers investigating melanin synthesis pathways, screening for cosmetic depigmenting agents, or studying enzyme inhibition mechanisms should procure benzylacetone as a moderate-affinity, reversible reference compound. Its millimolar-range potency and distinct monophenolase/diphenolase selectivity profile differentiate it from high-potency, low-micromolar inhibitors like kojic acid (IC50 = 30.6 μM), making it a complementary tool for mechanistic studies rather than a direct substitute .

Semiochemical Lure Development and Melon Fly Attractant Scaffold Research

For entomological research programs focused on Bactrocera cucurbitae (melon fly) attractant development, benzylacetone (unsubstituted 4-phenyl-2-butanone) is the essential foundational scaffold and reference standard . While optimized para-substituted derivatives such as cue-lure exhibit superior field efficacy (trapping >20× more flies than earlier leads), the unsubstituted parent compound remains indispensable for structure-activity relationship studies, analog synthesis, and as a baseline comparator in olfactory receptor binding assays . Procurement of high-purity benzylacetone is critical for laboratories engaged in semiochemical discovery, pest management lure optimization, and insect olfactory neuroscience.

Neuropharmacological Inhalation Studies and Agarwood Sedative Mechanism Research

Benzylacetone is a quantitatively validated sedative agent upon inhalation, with a defined effective concentration of 7.4 × 10⁻⁶ mg/L in mouse locomotor activity models . Research programs investigating the neuropharmacological basis of incense (agarwood)-derived sedation, traditional aromatherapeutic practices, or structure-activity relationships among phenylbutanone derivatives should procure benzylacetone as the unsubstituted reference compound. The QSAR study encompassing 17 structural analogs provides a framework for interpreting sedative potency modifications resulting from functional group substitutions, establishing benzylacetone as an essential comparator for analog development . This application scenario is directly supported by published primary research and addresses a niche where benzylacetone cannot be substituted by other ketones without forfeiting access to the established structure-activity framework.

Technical Documentation Hub

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